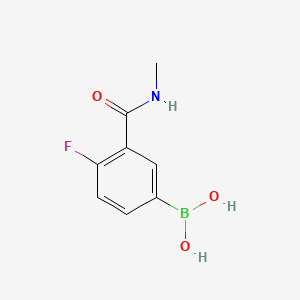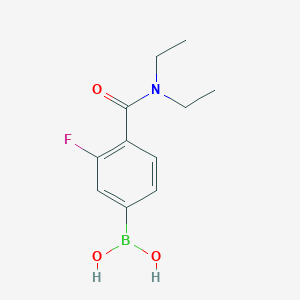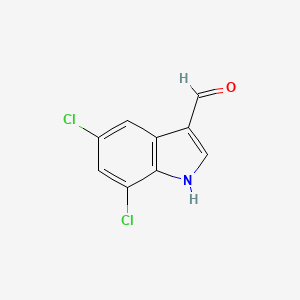
5,7-二氯-1H-吲哚-3-甲醛
描述
5,7-dichloro-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .
Synthesis Analysis
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .科学研究应用
多组分反应 (MCRs)
5,7-二氯-1H-吲哚-3-甲醛: 是 MCRs 中有价值的前体,MCRs 是一种一步反应,将多种起始原料组合成单一产物。 这些反应是可持续的,高产的,且成本效益高,符合绿色化学原理 。该化合物固有的官能团促进了 C-C 和 C-N 偶联反应,使其成为复杂分子的通用构建模块。
生物活性结构的合成
5,7-二氯-1H-吲哚-3-甲醛 的衍生物对于生成具有显著生物活性的结构至关重要。 这些包括咔唑、三唑、吡唑、嘧啶、喹啉和咪唑衍生物,它们是合成药物活性化合物和吲哚生物碱的关键 。
抗氧化活性
存在于 5,7-二氯-1H-吲哚-3-甲醛 中的吲哚核已显示出强大的抗氧化性能。 抗氧化剂对于保护细胞免受氧化应激至关重要,并在预防各种疾病中发挥作用 。
抗菌和抗生素特性
该化合物在开发抗菌和抗生素剂方面显示出希望。 其衍生物可以抑制有害细菌和其他微生物的生长,有助于治疗感染 。
抗炎应用
吲哚衍生物,包括 5,7-二氯-1H-吲哚-3-甲醛 的衍生物,表现出抗炎作用。 这些特性有利于设计治疗以炎症为特征的疾病的药物,例如关节炎 。
抗癌潜力
5,7-二氯-1H-吲哚-3-甲醛 的吲哚核心存在于具有抗癌活性的化合物中。 对这些衍生物的研究正在进行,有可能开发治疗各种类型癌症的新疗法 。
作用机制
Target of Action
5,7-Dichloro-1H-indole-3-carbaldehyde, like other indole-3-carbaldehyde derivatives, is a precursor for the synthesis of biologically active molecules Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .
Biochemical Pathways
Indole-3-carbaldehyde and its derivatives are known to be involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
5,7-dichloro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5,7-dichloro-1H-indole-3-carbaldehyde, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, 5,7-dichloro-1H-indole-3-carbaldehyde has been found to interact with proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 5,7-dichloro-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 5,7-dichloro-1H-indole-3-carbaldehyde can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function . This compound has also been shown to alter gene expression patterns, which can result in the upregulation or downregulation of genes involved in critical cellular processes . Furthermore, 5,7-dichloro-1H-indole-3-carbaldehyde affects cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5,7-dichloro-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, 5,7-dichloro-1H-indole-3-carbaldehyde has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-dichloro-1H-indole-3-carbaldehyde can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Over time, 5,7-dichloro-1H-indole-3-carbaldehyde may degrade, leading to a reduction in its efficacy and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure resulting in more pronounced changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of 5,7-dichloro-1H-indole-3-carbaldehyde vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, 5,7-dichloro-1H-indole-3-carbaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
5,7-dichloro-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo biotransformation, resulting in the formation of metabolites with different biological activities . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 5,7-dichloro-1H-indole-3-carbaldehyde, influencing its pharmacokinetics and pharmacodynamics . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5,7-dichloro-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, 5,7-dichloro-1H-indole-3-carbaldehyde can interact with intracellular proteins and organelles, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic potential .
属性
IUPAC Name |
5,7-dichloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDVDLMPRRISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





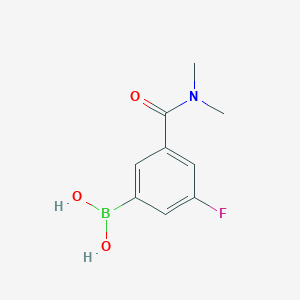
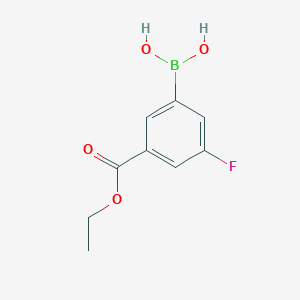
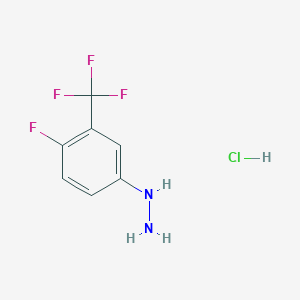
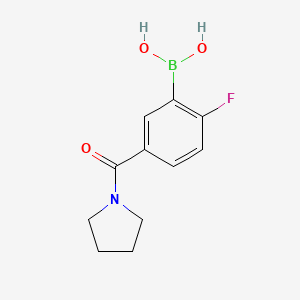
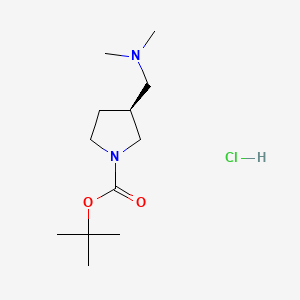

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)
